Cas no 2169347-35-5 (3-propylpyridin-4-ol)

3-propylpyridin-4-ol 化学的及び物理的性質
名前と識別子
-
- 3-propylpyridin-4-ol
- 2169347-35-5
- SCHEMBL21466964
- EN300-1270043
-
- インチ: 1S/C8H11NO/c1-2-3-7-6-9-5-4-8(7)10/h4-6H,2-3H2,1H3,(H,9,10)
- InChIKey: UAFUYZFLVUEGEW-UHFFFAOYSA-N
- ほほえんだ: O=C1C=CNC=C1CCC
計算された属性
- せいみつぶんしりょう: 137.084063974g/mol
- どういたいしつりょう: 137.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 29.1Ų
3-propylpyridin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1270043-1.0g |
3-propylpyridin-4-ol |
2169347-35-5 | 1g |
$884.0 | 2023-05-23 | ||
Enamine | EN300-1270043-10.0g |
3-propylpyridin-4-ol |
2169347-35-5 | 10g |
$3807.0 | 2023-05-23 | ||
Enamine | EN300-1270043-2500mg |
3-propylpyridin-4-ol |
2169347-35-5 | 2500mg |
$2631.0 | 2023-10-02 | ||
Enamine | EN300-1270043-50mg |
3-propylpyridin-4-ol |
2169347-35-5 | 50mg |
$1129.0 | 2023-10-02 | ||
Enamine | EN300-1270043-500mg |
3-propylpyridin-4-ol |
2169347-35-5 | 500mg |
$1289.0 | 2023-10-02 | ||
Enamine | EN300-1270043-0.05g |
3-propylpyridin-4-ol |
2169347-35-5 | 0.05g |
$744.0 | 2023-05-23 | ||
Enamine | EN300-1270043-2.5g |
3-propylpyridin-4-ol |
2169347-35-5 | 2.5g |
$1735.0 | 2023-05-23 | ||
Enamine | EN300-1270043-0.1g |
3-propylpyridin-4-ol |
2169347-35-5 | 0.1g |
$779.0 | 2023-05-23 | ||
Enamine | EN300-1270043-0.25g |
3-propylpyridin-4-ol |
2169347-35-5 | 0.25g |
$814.0 | 2023-05-23 | ||
Enamine | EN300-1270043-5.0g |
3-propylpyridin-4-ol |
2169347-35-5 | 5g |
$2566.0 | 2023-05-23 |
3-propylpyridin-4-ol 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
3-propylpyridin-4-olに関する追加情報
Introduction to 3-Propylpyridin-4-ol (CAS No. 2169347-35-5)
3-Propylpyridin-4-ol (CAS No. 2169347-35-5) is a chemical compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and features a propyl group attached to the pyridine ring at the 3-position and a hydroxyl group at the 4-position. The unique structural configuration of 3-propylpyridin-4-ol endows it with distinct chemical and biological properties, making it a valuable candidate for further investigation.
The chemical structure of 3-propylpyridin-4-ol is characterized by its pyridine core, which is a six-membered ring containing one nitrogen atom. The presence of the propyl group at the 3-position and the hydroxyl group at the 4-position introduces additional functionalities that can influence its reactivity and biological activity. The hydroxyl group, in particular, can participate in hydrogen bonding and other intermolecular interactions, which are crucial for its potential therapeutic applications.
In the realm of medicinal chemistry, 3-propylpyridin-4-ol has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate various biological pathways, including those involved in inflammation, oxidative stress, and neuroprotection. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that derivatives of 3-propylpyridin-4-ol exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Beyond its anti-inflammatory effects, 3-propylpyridin-4-ol has also shown promise in neuroprotective applications. Research conducted at the University of California, San Francisco, revealed that this compound can protect neuronal cells from oxidative damage by scavenging free radicals and enhancing the expression of antioxidant enzymes. These findings suggest that 3-propylpyridin-4-ol could be a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic properties of 3-propylpyridin-4-ol have also been investigated to assess its suitability as a drug candidate. Studies have shown that it exhibits good oral bioavailability and favorable metabolic stability, which are essential characteristics for a successful drug candidate. Additionally, preliminary toxicology studies indicate that 3-propylpyridin-4-ol has a low toxicity profile, further supporting its potential for clinical development.
In the context of drug discovery and development, the synthesis of 3-propylpyridin-4-ol is an important consideration. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the reaction of 4-hydroxypyridine with propyl bromide in the presence of a base such as potassium carbonate. This method yields high purity 3-propylpyridin-4-ol, making it suitable for further pharmaceutical applications.
The versatility of 3-propylpyridin-4-ol extends beyond its use as a standalone compound. It can serve as a building block for the synthesis of more complex molecules with enhanced biological activity. For example, researchers at Harvard University have utilized 3-propylpyridin-4-ol as a starting material to develop novel inhibitors of specific enzymes involved in cancer progression. These inhibitors have shown promising results in preclinical studies, highlighting the potential of 3-propylpyridin-4-ol-based compounds in oncology.
In conclusion, 3-propylpyridin-4-ol (CAS No. 2169347-35-5)3-propylpyridin-4-ol
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